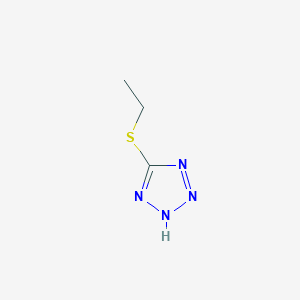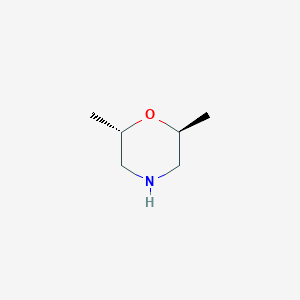
(R)-1-Boc-3-isopropyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Boc-3-isopropyl-piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1-Boc-3-isopropyl-piperazine compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropyl group at the third position of the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-isopropyl-piperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Protection: The nitrogen atoms of piperazine are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then subjected to alkylation with isopropyl bromide (or another suitable isopropylating agent) to introduce the isopropyl group at the third position of the piperazine ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Boc-3-isopropyl-piperazine undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones, and the nitrogen atoms can undergo reduction reactions to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Substitution Reactions: Various substituted piperazines with different functional groups.
Deprotection Reactions: Free amine derivatives.
Oxidation and Reduction Reactions: Corresponding alcohols, ketones, secondary, and tertiary amines.
Applications De Recherche Scientifique
®-1-Boc-3-isopropyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of piperazine-based drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-Boc-3-isopropyl-piperazine depends on its specific application. In pharmaceutical research, the compound may act as an enzyme inhibitor or receptor ligand. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
(S)-1-Boc-3-isopropyl-piperazine: The enantiomer of ®-1-Boc-3-isopropyl-piperazine with similar chemical properties but different biological activity.
1-Boc-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position instead of the third.
1-Boc-3-methyl-piperazine: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness: ®-1-Boc-3-isopropyl-piperazine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the isopropyl group. This combination of features allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLAQCKNCBYTIF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583066 |
Source


|
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-63-2 |
Source


|
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














